molecular formula C11H15F2N5O2S B4348396 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide

Cat. No.: B4348396
M. Wt: 319.33 g/mol
InChI Key: NFGMGUUYDUBBHO-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide typically involves multiple steps. One common approach is the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole rings contribute to the compound’s stability and binding affinity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(trifluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-4-sulfonamide
  • 1-(chloromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N5O2S/c1-3-17-9(4-5-14-17)7-16(2)21(19,20)10-6-15-18(8-10)11(12)13/h4-6,8,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMGUUYDUBBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CN(N=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
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1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
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1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
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1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
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1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide
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1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-4-sulfonamide

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